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molecular formula C17H22O5 B1316895 Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate CAS No. 54166-15-3

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

Cat. No. B1316895
M. Wt: 306.4 g/mol
InChI Key: OSQKNXLJUGYQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06001841

Procedure details

Compound 1 was prepared according to the literature procedures of Avram, M., Nenitzescu, C. D. and Maxim, C. D. (1957) Chem. Ber., 90:1424 and Safanda, J. and Sobotka, P. (1982) Collect. Czech. Chem. Commun. 47:2440 with minor improvements. Malonic acid diethyl ester (258.6 ml, 1.703 moles) was added neat over a two hours period to a suspension of sodium hydride (51.10 g, 1.703 moles, Fluka N° 71614: 80% NaH in oil) in dioxane (1000 ml). This solution was stirred 90 min at room temperature. 1-Bromo-2-benzyloxy-3-chloro-propane (500 g, 1.789 moles) was added neat over a one hour period. The mixture was stirred for one hour at room temperature, followed by 24 hours at 125° C. After slow cooling to room temperature, a like quantity of sodium hydride was added neat in 5 g portions over one hour. The suspension was slowly heated to 125° C. and mechanically stirred for 120 hours at this temperature. The workup was as described in the literature references. Thus, compound 1 was first purified by distillation 172° C. at 0.6 Torr, followed by flash chromatography (tertiobutylmethylether/hexane=1/99 to 2/8) to afford 1: 382.5 g, 73.3% as a colourless oil.
Quantity
258.6 mL
Type
reactant
Reaction Step One
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].[H-].[Na+].Br[CH2:15][CH:16]([O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[CH2:17]Cl>O1CCOCC1>[CH2:20]([O:19][CH:16]1[CH2:17][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])([C:4]([O:3][CH2:1][CH3:2])=[O:11])[CH2:15]1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:1.2|

Inputs

Step One
Name
Quantity
258.6 mL
Type
reactant
Smiles
C(C)OC(CC(=O)OCC)=O
Name
Quantity
51.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
BrCC(CCl)OCC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This solution was stirred 90 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(1982) Collect
STIRRING
Type
STIRRING
Details
The mixture was stirred for one hour at room temperature
Duration
1 h
WAIT
Type
WAIT
Details
followed by 24 hours at 125° C
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After slow cooling to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was slowly heated to 125° C.
STIRRING
Type
STIRRING
Details
mechanically stirred for 120 hours at this temperature
Duration
120 h
DISTILLATION
Type
DISTILLATION
Details
Thus, compound 1 was first purified by distillation 172° C. at 0.6 Torr
CUSTOM
Type
CUSTOM
Details
to afford 1

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1CC(C1)(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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